Product packaging for Lantibiotic mutacin-2(Cat. No.:)

Lantibiotic mutacin-2

Cat. No.: B1576236
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Description

Ecological Significance in Microbial Communities

The production of mutacins is a crucial factor for the survival and dominance of S. mutans in the highly competitive environment of the oral biofilm. nih.govnih.gov These bacteriocins provide a significant ecological advantage to the producer strain. nih.govnih.gov

S. mutans coexists with numerous other bacterial species in dental plaque, where they compete for space and nutrients. nih.gov Many of these competing species, such as Streptococcus sanguinis, may colonize tooth surfaces earlier and grow faster. nih.gov Mutacins, including lantibiotics like mutacin-2, act as an offensive weapon, inhibiting the growth of a wide range of other Gram-positive bacteria, particularly closely related streptococci. nih.govnih.gov This antimicrobial activity helps S. mutans to carve out and maintain its niche. nih.gov Studies have demonstrated that mutacin production is essential for S. mutans to maintain dominance over competitors like S. sanguinis in dual-species biofilms. nih.govnih.gov The synthesis of broad-spectrum antimicrobial peptides is particularly noted in S. mutans genotypes isolated from caries-active individuals, whose resident microbiota is more diverse and complex. nih.gov

By inhibiting or killing competing bacteria, mutacin-2 confers a distinct competitive advantage to the S. mutans strain producing it. nih.govnih.gov This allows the producer to successfully establish itself and persist within the dental biofilm. nih.govnih.gov The ability to suppress competitors is considered an important virulence factor for S. mutans, facilitating its colonization and establishment, which are prerequisites for the development of dental caries. nih.govpnas.org The presence of mutacin genes in various virulent clinical isolates attests to the selective advantage these lantibiotics provide within the oral microenvironment. biorxiv.orgpnas.org

Historical Context of Discovery and Early Characterization

The term "mutacin" was first proposed for the proteinaceous antimicrobial substances produced by Streptococcus mutans. asm.orgnih.gov Early research led to the classification of mutacin-producing S. mutans strains into different groups based on their spectrum of inhibition and cross-immunity. scielo.br Mutacin-2 was identified as being produced by group II strains of S. mutans, specifically from strain T8. nih.govnih.govscielo.br

Initial purification and characterization revealed that mutacin-2 is a relatively small, hydrophobic peptide with a molecular mass of 3,245 Da. asm.orgnih.gov Crucially, chemical analysis identified the presence of two lanthionine (B1674491) residues, one β-methyllanthionine residue, and a didehydro amino acid. asm.orgnih.gov This composition confirmed that mutacin-2 belongs to the lantibiotic family of bacteriocins. asm.orgnih.gov Genetic analysis identified the mutA gene as the structural gene encoding the mutacin-2 prepeptide and a mutR gene that acts as an essential activator for the expression of the mutacin operon. nih.govnih.govnih.gov

Properties

bioactivity

Antibacterial

sequence

NRWWQGVVPTVSYECRMNSWQHVFTCC

Origin of Product

United States

Genetic Organization and Biosynthesis of Lantibiotic Mutacin 2

The production of mutacin-2 is orchestrated by a well-defined set of genes known as the mut operon. This genetic locus contains all the necessary components for the synthesis, modification, and transport of the lantibiotic.

Mutacin-2 Biosynthetic Gene Cluster (mut Operon): Gene Inventory and Organization

The mutacin-2 biosynthetic gene cluster is a contiguous stretch of DNA that houses seven critical genes. nih.gov These genes are arranged in the specific order: mutR, mutA, mutM, mutT, mutF, mutE, and mutG. nih.govasm.org This organization is crucial for the coordinated expression and function of the biosynthetic machinery. Upstream of this cluster, a silent transposase gene, tra, has been identified, suggesting a possible origin from a mobile genetic element. nih.gov

The functions of the genes within the mut operon have been elucidated through genetic and biochemical studies. mutR encodes a positive transcriptional regulator, essential for the expression of the other genes in the cluster. nih.govnih.gov The structural gene for the mutacin-2 precursor peptide is mutA. nih.govnih.gov Following this is mutM, which encodes the key modification enzyme responsible for the characteristic features of a lantibiotic. nih.govnih.gov The mutT gene product is a bifunctional protein, acting as both an ABC transporter and a leader peptidase. nih.govnih.gov Finally, the mutF, mutE, and mutG genes form an immunity cluster, protecting the producing cell from the antimicrobial action of its own product. nih.gov

GeneFunction
mutR Positive transcriptional regulator
mutA Structural gene for the precursor peptide
mutM Modification enzyme (dehydratase and cyclase)
mutT ABC transporter and leader peptidase
mutF Immunity protein
mutE Immunity protein
mutG Immunity protein

Operon Structure and Transcriptional Units

The mutacin-2 biosynthetic gene cluster is organized into two distinct transcriptional units or operons. asm.orgasm.orgnih.gov The first is a monocistronic operon containing only the mutR gene, which is transcribed from its own promoter located 76 base pairs upstream of the mutR start codon. asm.orgnih.gov The second, larger operon is the mutAMTFEG operon. asm.orgnih.gov Transcription of this polycistronic message is initiated from the mutA promoter, situated 55 base pairs upstream of the mutA translational start site. asm.orgnih.gov The expression of the mutA promoter is influenced by components in the growth medium, whereas the mutR promoter appears to be constitutively active. asm.org Inactivation of mutR leads to a halt in the transcription of the mutAMTFEG operon, highlighting its critical regulatory role. nih.govasm.org

Biosynthetic Enzymes and Their Functions

The transformation of the initial peptide into a potent lantibiotic is carried out by specialized enzymes encoded within the mut operon. These enzymes perform the crucial post-translational modifications and transport the final product out of the cell.

MutM: Modification Enzyme (Dehydratase and Cyclase Activities)

MutM is a large, 901-residue enzyme that plays a central role in the maturation of mutacin-2. asm.org It belongs to the LanM family of modification enzymes, which are characteristic of type A-II lantibiotics. asm.org These enzymes possess two distinct catalytic domains, enabling them to perform both dehydration and cyclization reactions. asm.org The dehydratase activity of MutM targets serine and threonine residues within the MutA precursor peptide, converting them into dehydroalanine (B155165) and dehydrobutyrine, respectively. nih.gov Subsequently, the cyclase domain catalyzes the formation of thioether cross-links (lanthionine and methyllanthionine bridges) by coupling the newly formed dehydroamino acids with nearby cysteine residues. nih.gov These modifications are essential for the final structure and antimicrobial activity of mutacin-2.

Role of MutT: ABC Transporter and Leader Peptidase

The mutT gene encodes a 705-residue protein that is a member of the ATP-binding cassette (ABC) transporter family. nih.govnih.gov Its primary function is to export the modified mutacin-2 precursor from the cytoplasm. nih.gov However, MutT is a bifunctional protein, also possessing a leader peptidase domain. nih.govnih.gov This peptidase activity is responsible for cleaving the N-terminal leader peptide from the core peptide during the transport process. nih.gov This dual-function mechanism, where transport and leader peptide cleavage are coupled, is a common feature among many lantibiotic biosynthetic pathways. nih.gov The removal of the leader peptide is the final step in the maturation process, resulting in the release of the active mutacin-2 molecule outside the cell. nih.gov

Precursor Peptide Maturation (MutA)

The journey of mutacin-2 begins with the ribosomal synthesis of the MutA precursor peptide. nih.gov This initial peptide, encoded by the mutA gene, is composed of 53 amino acids and consists of two distinct regions: a 26-amino acid N-terminal leader peptide and a 27-amino acid C-terminal core peptide. nih.govasm.orgoup.com

The leader peptide serves as a crucial recognition signal for the biosynthetic machinery. asm.orgoup.com It guides the precursor peptide to the modification enzyme, MutM, ensuring that only the correct substrate is post-translationally modified. asm.org Following the intricate dehydration and cyclization reactions catalyzed by MutM, the leader peptide then directs the modified precursor to the MutT transporter. nih.gov As the modified peptide is translocated across the cell membrane, the leader peptidase domain of MutT recognizes a specific cleavage site, typically a Gly(-2)-Gly(-1) motif, at the junction of the leader and core peptides. nih.govresearchgate.net The cleavage of the leader peptide liberates the mature and biologically active mutacin-2. nih.gov

Leader Peptide Recognition and Processing

The biosynthesis of mutacin-2 begins with the ribosomal synthesis of the MutA precursor peptide. This precursor is 53 amino acids long and consists of two distinct domains: an N-terminal 26-amino acid leader peptide and a C-terminal 27-amino acid core peptide, which will become the mature antibiotic. asm.orgnih.gov

The leader peptide acts as a crucial recognition signal, docking the precursor peptide to the biosynthetic enzymes. asm.org It ensures that only the MutA peptide is modified by the dedicated machinery. The modification enzyme, MutM, recognizes and binds to this leader sequence, which positions the attached core peptide correctly within the enzyme's active sites for the subsequent modification steps. asm.org The leader peptide is also recognized by the MutT transporter, which is essential for the final processing and secretion of the mature lantibiotic. asm.org The MutA prepeptide features a conserved Gly(-2)-Gly(-1) sequence at the junction between the leader and core peptides, a typical processing site for this class of lantibiotics that signals for cleavage. nih.gov

Post-Translational Modification Events

Following translation, the inactive MutA precursor undergoes a series of critical enzymatic modifications, catalyzed primarily by the MutM protein, to become the biologically active mutacin-2. nih.govoup.com These modifications create the unique chemical structures, including lanthionine (B1674491) and methyllanthionine bridges, that define lantibiotics and are essential for their antimicrobial activity and stability. pnas.orgoup.com

The first step in the modification cascade is the dehydration of specific serine (Ser) and threonine (Thr) residues within the core peptide region of MutA. This reaction is catalyzed by the dehydratase domain of the bifunctional MutM enzyme. asm.org The enzyme removes a water molecule from each designated serine and threonine, converting them into the unsaturated amino acids dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. These reactive, electrophilic centers are the precursors for the subsequent cyclization reactions.

Following dehydration, the cyclase domain of the same MutM enzyme catalyzes the formation of intramolecular thioether bridges. asm.org This occurs through a Michael-type addition reaction where the thiol groups of nearby cysteine (Cys) residues in the core peptide attack the newly formed dehydro-residues.

When a cysteine attacks a dehydroalanine, a lanthionine bridge is formed.

When a cysteine attacks a dehydrobutyrine, a 3-methyllanthionine bridge is formed.

These cyclization events result in the characteristic interlocking ring structures of the lantibiotic. Mature mutacin-2 contains two lanthionine residues and one methyllanthionine residue, which are critical for its three-dimensional structure and biological function. nih.gov

The final step in the biosynthesis is the proteolytic removal of the N-terminal leader peptide. After the core peptide is fully modified, the MutT protein, an ABC transporter with an N-terminal protease domain, recognizes the modified precursor. nih.govasm.org MutT cleaves the peptide at the Gly(-2)-Gly(-1) processing site, releasing the now mature and active 27-amino acid mutacin-2 as it is concomitantly exported from the cell. nih.govnih.gov

Impact of Leader Peptide Mutations on Biosynthesis Efficiency

The leader peptide's role as a recognition sequence for the biosynthetic machinery makes it highly sensitive to mutation. Alterations in its amino acid sequence can dramatically affect the efficiency of mutacin-2 production, ranging from a slight reduction to a complete halt in biosynthesis. oup.com A study involving site-directed mutagenesis of conserved residues in the mutacin-2 leader peptide revealed several key positions essential for the biosynthetic process. oup.comnih.gov

Mutations at the highly conserved N-terminal glycine (B1666218) residues (G-1A, G-2A) and charged-disrupting substitutions at other conserved sites (I-4D, L-7K) were found to completely abolish the production of mature mutacin-2, indicating these residues are indispensable for recognition by the modification or transport machinery. oup.comnih.gov Other mutations resulted in a graded reduction in biosynthesis. For instance, substituting glutamic acid at position -8 with lysine (B10760008) (E-8K) reduced production to 75% of the wild-type level, while a V-12L mutation cut efficiency to 50%, and an E-13K mutation reduced the yield to just 10%. oup.comnih.gov Conversely, several other mutations, particularly those involving conservative amino acid substitutions, had no discernible impact on production levels. oup.com

These findings underscore that while some positions in the leader peptide are absolutely critical for biosynthesis, others play a more nuanced role in optimizing the rate and efficiency of the modification and transport process. oup.com

Table 2: Effects of Specific Leader Peptide Mutations on Mutacin-2 Production

Original Residue (Position) Substituted Residue Resulting Mutacin-2 Production Level (% of Wild-Type) Effect on Biosynthesis
Glycine (-1) Alanine 0% Completely Blocked oup.comnih.gov
Glycine (-2) Alanine 0% Completely Blocked oup.comnih.gov
Isoleucine (-4) Aspartic Acid 0% Completely Blocked oup.comnih.gov
Leucine (-7) Lysine 0% Completely Blocked oup.comnih.gov
Glutamic Acid (-8) Lysine ~75% Reduced oup.comnih.gov
Valine (-12) Leucine ~50% Reduced oup.comnih.gov
Glutamic Acid (-13) Lysine ~10% Severely Reduced oup.comnih.gov
Isoleucine (-4) Valine 100% No Detectable Effect oup.comnih.gov

Molecular Mechanism of Action

Cellular Targets and Pathways

Mutacin-2 exerts its bactericidal effects by targeting the energy metabolism of susceptible gram-positive bacteria. nih.gov This is achieved through a multi-pronged attack on the cell's ability to generate and utilize energy, leading to a rapid cessation of vital cellular functions and ultimately, cell death.

The core mechanism of mutacin-2 is the inhibition of an essential enzyme or enzymes involved in metabolic energy generation. nih.gov By targeting these critical components of cellular respiration or fermentation, mutacin-2 effectively halts the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. researchwithrutgers.comresearchgate.net This direct interference with energy metabolism is a key feature that distinguishes its action from many other membrane-acting antibiotics. nih.govoup.com

A direct and rapid consequence of inhibiting energy generation is the severe depletion of the intracellular ATP pool. researchwithrutgers.comuniprot.org Even in the presence of an energy source like glucose, susceptible cells treated with mutacin-2 experience a swift decline in ATP levels. researchwithrutgers.comvulcanchem.com This rapid loss of ATP cripples numerous cellular processes that are dependent on energy, including biosynthesis, transport, and maintenance of cellular homeostasis.

Mutacin-2 has a transient and partial effect on the components of the proton motive force (PMF), which include the transmembrane electrical potential (Δψ) and the transmembrane pH gradient (ΔpH). researchwithrutgers.comresearchgate.netuniprot.org Unlike pore-forming agents that cause a complete and sustained collapse of these gradients, mutacin-2 only transiently depolarizes them. researchwithrutgers.comresearchgate.net This temporary disruption is likely a secondary effect of the primary inhibition of energy metabolism, rather than the principal cause of cell death. oup.com

Table 1: Effects of Mutacin-2 on Cellular Energetics
Cellular ParameterObserved Effect of Mutacin-2Reference
Metabolic Energy Generation Inhibition of ATP synthesis researchwithrutgers.com
Intracellular ATP Pool Rapid and severe depletion researchwithrutgers.comuniprot.org
Transmembrane Potential (Δψ) Transient and partial depolarization researchwithrutgers.comresearchgate.net
pH Gradient (ΔpH) Transient and partial depolarization researchwithrutgers.comresearchgate.net

Distinction from Pore-Forming Lantibiotics

Mutacin-2's mechanism of action is fundamentally different from that of classic pore-forming lantibiotics. This distinction is crucial for understanding its unique biological activity and potential applications.

Evidence suggests that mutacin-2 does not kill target cells by forming stable pores in the cytoplasmic membrane. oup.com The observed transient and incomplete dissipation of the membrane potential is inconsistent with the formation of stable, open channels that would lead to a complete and sustained leakage of ions. researchwithrutgers.comresearchgate.netoup.com Its primary bactericidal activity is attributed to the inhibition of energy metabolism, a mechanism more akin to type B lantibiotics, which are known to be enzyme inhibitors. nih.gov

The differences between mutacin-2 and other well-known lantibiotics like nisin and mutacin 1140 are significant. Nisin, a type A-I lantibiotic, has a dual mode of action: it binds to Lipid II, a precursor for cell wall synthesis, thereby inhibiting peptidoglycan production, and it uses Lipid II as a docking molecule to form pores in the cell membrane. nih.govnih.govacs.org This pore formation is a critical part of its potent bactericidal activity.

Mutacin 1140, also a type A-I lantibiotic, shares the Lipid II binding motif with nisin and effectively inhibits cell wall synthesis. nih.govnih.gov However, due to structural differences, particularly a shorter C-terminal region, mutacin 1140 does not form pores. nih.gov

Mutacin-2, classified as a type A-II lantibiotic, operates differently. asm.org Its mechanism does not primarily rely on targeting Lipid II or forming pores. Instead, its lethality stems from the direct shutdown of the cell's energy-generating machinery, leading to ATP depletion. nih.govresearchwithrutgers.com This focus on energy metabolism, rather than cell wall synthesis or membrane permeabilization, represents a distinct evolutionary strategy among lantibiotics.

Table 2: Comparison of Mutacin-2, Nisin, and Mutacin 1140
FeatureMutacin-2NisinMutacin 1140
Lantibiotic Class Type A-II asm.orgType A-I asm.orgType A-I asm.org
Primary Mechanism Inhibition of energy metabolism, ATP depletion nih.govresearchwithrutgers.comInhibition of cell wall synthesis and pore formation nih.govacs.orgInhibition of cell wall synthesis nih.gov
Pore Formation No oup.comYes nih.govnih.govNo nih.gov
Primary Target Enzymes in energy generation pathways nih.govLipid II nih.govacs.orgLipid II nih.gov

Bactericidal Activity Profile

Lantibiotic mutacin-2 demonstrates a potent bactericidal effect against a variety of Gram-positive bacteria, with a particular efficacy against other streptococcal species. Its antimicrobial spectrum also extends to other medically and industrially relevant bacteria.

The primary mechanism of action of mutacin-2 is the disruption of metabolic energy generation within susceptible bacterial cells. Unlike many other lantibiotics that function by forming pores in the cell membrane, mutacin-2 acts by rapidly depleting the intracellular pool of adenosine triphosphate (ATP). This depletion is achieved through the inhibition of essential enzyme functions related to energy metabolism. This mode of action ultimately leads to the cessation of vital cellular processes and cell death.

Research has shown that mutacin-2 transiently and partially depolarizes the transmembrane electrical potential and pH gradient of susceptible cells and inhibits the uptake of amino acids. However, its most significant effect is the swift depletion of intracellular ATP, which fundamentally cripples the cell's ability to function.

The bactericidal activity of mutacin-2 has been observed against a range of bacteria. While specific Minimum Inhibitory Concentration (MIC) values are not widely reported in publicly available literature, qualitative data demonstrates its inhibitory effects. The following table summarizes the observed activity of mutacin-2 against various bacterial species, noting that the data is primarily based on zone of inhibition assays rather than MIC values.

Interactive Data Table of Mutacin-2 Bactericidal Activity
Target Bacterium Gram Stain Activity Observed
Streptococcus sobrinus Positive High
Streptococcus anginosus Positive Moderate
Streptococcus constellatus Positive Moderate
Streptococcus gordonii Positive Moderate
Streptococcus iniae Positive Moderate
Enterococcus faecium Positive Moderate
Enterococcus faecalis Positive Moderate
Listeria monocytogenes Positive Low to Moderate
Acinetobacter baumannii Negative Low
Enterobacter aerogenes Negative Low
Pseudomonas aeruginosa Negative Low

It is important to note that the level of activity can vary between different strains of the same bacterial species. The data presented is a general overview of the reported bactericidal profile of mutacin-2.

Immunity and Resistance Mechanisms

Genetic Basis of Self-Immunity

The producer organism of mutacin-2, Streptococcus mutans, possesses a sophisticated genetic system to protect itself from the antimicrobial activity of the lantibiotic it synthesizes. This self-immunity is crucial for its survival and is encoded within the same gene cluster responsible for mutacin-2 biosynthesis. nih.govresearchgate.net This ensures that the machinery for protection is co-regulated and expressed along with the antimicrobial peptide. researchgate.net

The primary mechanism of self-immunity against mutacin-2 is conferred by a dedicated set of genes designated mutF, mutE, and mutG. nih.gov These genes are located within the mutacin-2 biosynthetic gene cluster, downstream of the genes responsible for the modification (mutM) and initial transport (mutT) of the mutacin prepeptide. nih.gov

The protein products of the mutFEG genes assemble into an ATP-binding cassette (ABC) transporter system. nih.gov This type of transporter is a multi-protein complex that utilizes the energy from ATP hydrolysis to move substrates across cellular membranes. The specific components of the MutFEG system have distinct roles:

MutF : This protein functions as the ATP-binding component of the complex, providing the energy required for transport. It does not have a transmembrane domain. nih.gov

MutE and MutG : These are membrane-spanning proteins that form the channel or pore through which the substrate is transported across the cell membrane. nih.gov

This genetic organization is homologous to other lantibiotic immunity systems, such as the LanFEG systems, indicating a conserved mechanism for self-protection among lantibiotic producers. globalsciencebooks.info

GeneProtein ProductPredicted FunctionCellular Location
mutFMutFATP-binding protein, energizes the transport processCytoplasmic
mutEMutEIntegral membrane protein, forms part of the transporter channelCell Membrane
mutGMutGIntegral membrane protein, forms part of the transporter channelCell Membrane

The molecular mechanism of immunity conferred by the MutFEG complex is that of active efflux. The ABC transporter acts as a dedicated pump, recognizing and expelling mutacin-2 molecules from the producer cell's membrane or cytoplasm. nih.gov By actively removing the lantibiotic, the MutFEG system prevents it from reaching a concentration high enough to disrupt the cell's energy metabolism or form pores in its own membrane, thus ensuring the producing organism's survival. nih.govasm.org The ATP-binding activity of MutF is critical for this process, driving the conformational changes in the MutE and MutG membrane proteins necessary to move mutacin-2 out of the cell. nih.gov

Acquired and Adaptive Resistance Mechanisms in Target Microorganisms

While mutacin-2 is effective against a range of Gram-positive bacteria, target organisms can exhibit resistance through adaptive, non-permanent mechanisms. asm.org

A defining characteristic of this acquired resistance is its instability. The apparent resistance is contingent upon the continued presence of mutacin-2 in the environment. asm.org When the resistant cells are cultivated in a medium devoid of the lantibiotic for a period, such as 24 hours, they revert to their original susceptible state. asm.org This loss of resistance in a non-selective environment strongly indicates that the underlying mechanism is a transient physiological adaptation rather than a permanent genetic mutation. asm.org

ConditionObserved PhenomenonImplication
Continuous exposure to mutacin-2Spontaneous appearance of resistant cellsPhenotypic adaptation or selection of a resistant subpopulation
Removal from mutacin-2 exposure (24h)Reversion to a susceptible stateThe resistance mechanism is transient and not a stable genetic change

Producer Strain Biology and Ecology

Streptococcus mutans T8 as the Primary Producer

The lantibiotic mutacin-2 is a bactericidal antibiotic produced by the group II Streptococcus mutans strain T8. nih.govresearchgate.netnih.gov This clinical isolate is a Gram-positive, facultative anaerobic bacterium that is well-characterized for its production of this specific antimicrobial peptide. nih.govbohrium.com While many S. mutans strains produce a variety of mutacins, the T8 strain is known to predominantly produce the this compound. nih.gov

The genetic basis for mutacin-2 production in S. mutans T8 is a chromosomally located gene cluster. nih.gov This cluster contains all the necessary genes for the biosynthesis, modification, transport, and immunity related to mutacin-2. nih.govasm.org The presence of a non-functional transposase gene within the locus suggests that the ability to produce mutacin-2 may have been acquired via horizontal gene transfer through an ancestral transposon. nih.govasm.org The complete genome sequence of the S. mutans T8 strain has been determined, providing a foundational tool for the detailed study of mutacin-2 and its production. nih.gov

Regulation of Mutacin-2 Production

The synthesis of mutacin-2 is a tightly controlled process, governed by a sophisticated quorum-sensing system and influenced by various external cues. This regulation ensures that the energetically costly production of the antibiotic occurs under conditions where it provides the most significant ecological advantage. bohrium.comnih.gov

The primary regulatory mechanism governing the production of lantibiotic mutacins, including mutacin-2, is the MutRS quorum-sensing (QS) system. pnas.orgnih.gov This system is a distinct class of QS pathway widespread among oral streptococci. pnas.orgnih.gov It allows S. mutans T8 to monitor its population density and coordinate the expression of the mutacin-2 biosynthetic genes. pnas.org The MutRS system controlling the mutacin-2 operon is specifically referred to as the MutR2 system. nih.govresearchgate.net This pathway is crucial for coordinating attacks on competing microbial species within the oral cavity. pnas.orgnih.gov

The MutRS system consists of two key components: the regulator protein MutR and a signaling peptide pheromone derived from the mutS gene. pnas.orgresearchgate.net

MutR Regulator : The mutR gene encodes a positive transcriptional regulator protein essential for the expression of the mutacin-2 biosynthetic operon. nih.govnih.gov MutR is a member of the Rgg family of regulators. nih.gov Genetic inactivation of the mutR gene completely abolishes the transcription of the mutacin structural gene, mutA, thereby halting mutacin-2 production. nih.govnih.govasm.org However, the expression of mutR itself is not autoregulated. nih.govasm.org

MutS Pheromone (Mutacin Stimulating Peptide) : The MutRS system is activated by a short peptide pheromone, named Mutacin Stimulating Peptide (MSP). pnas.orgnih.govbiorxiv.org This peptide is encoded by the mutS gene. pnas.orgresearchgate.net The precursor MutS peptide undergoes processing to yield a mature, active pheromone that is secreted into the environment. pnas.org The specific pheromone for the mutacin-2 system is designated MSP2. pnas.org As the bacterial population density increases, the extracellular concentration of MSP2 rises. bohrium.com Upon reaching a critical threshold, MSP2 activates the MutR regulator, which in turn switches on the transcription of the mutacin-2 gene cluster. pnas.orgresearchgate.net The mature, active form of MSP2 is believed to be the C-terminal ten amino acids of the MutS peptide. pnas.org

ComponentGeneFunction
MutR2 RegulatormutRPositive transcriptional regulator; activates the mutacin-2 operon upon binding the pheromone. nih.govnih.gov
MutS Pheromone (MSP2)mutSSignaling peptide; accumulates extracellularly and activates the MutR2 regulator at high cell densities. pnas.orgnih.govresearchgate.net

Beyond quorum sensing, mutacin-2 production is significantly influenced by the surrounding environment and the physiological state of the cells. nih.gov

Cell Density : High cell density is the most potent inducer of mutacin transcription. bohrium.comnih.gov This is an ecologically sensible strategy, as bacteriocins are only effective when a high concentration can be achieved, which is more likely in dense communities like dental biofilms. nih.gov

Medium Composition : The nutritional environment plays a critical role. Mutacin-2 production is maximal in complex, nutrient-rich media (such as a mixture of a chemically defined medium and Todd-Hewitt broth supplemented with yeast extract) but is nearly undetectable in a chemically defined medium (CDM) alone. nih.govasm.org This difference is due to the transcriptional suppression of the mutacin operon in the minimal medium, indicating that specific signals present in complex media are required to activate the promoter. nih.govasm.org

Growth Phase : While the expression of the mutacin promoters appears to be independent of the growth stage, the actual production of mutacin-2 is elevated only during the early stationary phase of growth. nih.govasm.orgasm.org This suggests that, in addition to transcriptional control, mutacin-2 synthesis is also subject to post-transcriptional or post-translational regulation. nih.govasm.org

FactorEffect on Mutacin-2 ProductionMechanism
High Cell DensityStrongly InducesActivates the MutRS quorum-sensing system. bohrium.comnih.gov
Nutrient-Rich MediumStrongly InducesActivates the mutA promoter; specific signals in complex media are required for transcription. nih.govasm.org
Chemically Defined Medium (CDM)Strongly RepressesSuppresses transcription of the mutA operon. nih.govasm.org
Growth PhaseElevated in Early Stationary PhaseSuggests post-transcriptional or post-translational control mechanisms. nih.govasm.org

The mutacin-2 biosynthetic locus in S. mutans T8 is organized into two primary transcriptional units. nih.govasm.org One operon, transcribed from the mutA promoter, includes the structural gene (mutA) and the genes for modification (mutM), transport (mutT), and immunity (mutFEG). nih.govnih.gov The second unit consists of the mutR gene, which is transcribed from its own promoter. nih.govasm.org

More recent research has refined this model, identifying a "duet promoter" architecture. pnas.orgresearchgate.net In this arrangement, two distinct promoters are located between the mutR and mutA genes. Both promoters are controlled by the MutR regulator. One promoter drives the transcription of the pheromone gene mutS, while the other, facing the opposite direction, drives the transcription of the entire mutAMTFEG operon. pnas.orgresearchgate.net This architecture allows for the coordinated co-activation of both the signaling pheromone and the machinery to produce the antibiotic. pnas.org The expression of the mutA promoter is highly dependent on the medium composition, whereas the mutR promoter's activity is not significantly affected by it. nih.govasm.org

Role in Microbial Ecosystems

Mutacins, including mutacin-2, are critical factors in the ability of S. mutans to colonize and establish itself within the competitive environment of the dental biofilm. bohrium.comnih.govelsevierpure.com The production of these antimicrobial peptides provides a significant ecological advantage by inhibiting the growth of competing bacteria, particularly other streptococci and Gram-positive species. researchgate.netscielo.br

This antagonism allows the producing S. mutans strain to dominate its local microenvironment. pnas.org By killing closely related bacterial species, S. mutans not only eliminates competitors but can also acquire new genetic material from the lysed cells through its natural competence system. nih.govelsevierpure.com The dominance of S. mutans within the biofilm can disrupt the microbial balance, a state known as dysbiosis, which is a key factor in the development of dental caries. pnas.orgnih.gov Therefore, mutacin-2 serves as a key offensive tool for S. mutans T8 in microbial warfare, shaping the structure and function of the oral microbial community. scielo.br

In Vitro Antagonism against Susceptible Microorganisms

Mutacin-2 exhibits a broad spectrum of bactericidal activity, primarily against other Gram-positive bacteria. uniprot.orgasm.org Its effectiveness stems from its ability to inhibit essential functions in susceptible cells. Research indicates that mutacin-2 rapidly depletes the intracellular ATP pool in energized cells and prevents ATP generation. uniprot.orgresearchgate.net It also transiently depolarizes the transmembrane electrical potential and pH gradient, inhibiting the uptake of amino acids. uniprot.orgresearchgate.net This mechanism of action, which targets metabolic energy generation, distinguishes it from pore-forming (Type A) lantibiotics. researchgate.net

The antimicrobial activity of mutacin-2 has been demonstrated against a wide array of microorganisms in laboratory settings. Its potency makes it a subject of interest for potential therapeutic applications. nih.govasm.org

Table 1: In Vitro Antimicrobial Spectrum of this compound
CategorySusceptible MicroorganismReference
Gram-Positive BacteriaMicrococcus luteus uniprot.orgasm.org
Staphylococcus aureus uniprot.org
Streptococcus species uniprot.org
Peptostreptococcus micros uniprot.org
Pediococcus acidilactici uniprot.org
Clostridium sporogenes uniprot.org
Corynebacterium diphtheriae uniprot.org
Actinomyces viscosus uniprot.org
Gardnerella vaginalis uniprot.org
Propionibacterium acnes uniprot.org
Listeria monocytogenes uniprot.org
Gram-Negative BacteriaCampylobacter jejuni uniprot.org
Helicobacter pylori uniprot.org
Neisseria gonorrhoeae uniprot.org
Other oral and medical interest strains abstractarchives.com
MycobacteriaMycobacterium smegmatis uniprot.org

Interactions within Oral Biofilms and Dental Caries Ecology

The production of mutacins is fundamental to the ecological success of S. mutans in the oral biofilm, also known as dental plaque. nih.govbohrium.com Dental plaque is a complex, multi-species community where bacteria compete for nutrients and space. asm.orgasm.org By producing mutacin-2 and other bacteriocins, S. mutans can inhibit or kill competing bacteria, particularly other streptococci like Streptococcus sanguinis and Streptococcus gordonii, which are early colonizers of the tooth surface. nih.govasm.org This antagonism allows S. mutans to establish a dominant presence in the biofilm, a critical factor in the initiation and progression of dental caries. asm.orgnih.gov

The ecological role of mutacins is tightly regulated and influenced by environmental conditions within the biofilm. bohrium.com Production is often linked to cell density through quorum-sensing mechanisms, ensuring that the bacteriocins are released when the bacterial population is high enough to be effective. bohrium.compnas.orgnih.gov This coordinated attack helps S. mutans to outcompete other species, leading to a dysbiotic shift in the biofilm's microbial composition. pnas.org The resulting dominance of acid-producing and acid-tolerant species like S. mutans contributes directly to the demineralization of tooth enamel, the hallmark of dental caries. nih.gov

However, the interactions are not one-sided. Other oral bacteria have developed mechanisms to counteract mutacin production. For instance, studies have shown that S. gordonii can interfere with the quorum-sensing systems of S. mutans, thereby inhibiting its bacteriocin (B1578144) production. nih.gov These complex interactions highlight the continuous chemical warfare that occurs within the oral biofilm, where mutacin-2 serves as a key weapon for its producer, S. mutans.

Structural Biology and Structure Function Relationships

Role of Modified Amino Acids in Peptide Conformation

The distinctive conformation of mutacin-2 is largely dictated by the presence of post-translationally modified amino acids, which introduce structural constraints and functionalities not found in standard peptides.

Didehydroamino Acid Residues

In addition to lanthionine (B1674491) and methyllanthionine, mutacin-2 contains a dehydrobutyrine (Dhb) residue, which is a dehydrated threonine. nih.gov Tandem mass spectrometry has confirmed that the threonine at position 10 is dehydrated to form this residue. researchgate.net Didehydroamino acids introduce a planar, electrophilic center into the peptide backbone. While contributing to structural rigidity, these residues can also be involved in chemical interactions with target molecules. The presence of a didehydro amino acid at position 10 has been shown to be important for the antimicrobial activity of mutacin-2. researchgate.net

Structure-Activity Relationship Studies (SAR)

To elucidate the functional importance of specific amino acid residues and structural motifs, extensive structure-activity relationship (SAR) studies have been conducted on mutacin-2, primarily through site-directed mutagenesis.

Site-Directed Mutagenesis Analysis of Core and Leader Peptides

Mutacin-2 is initially synthesized as a prepeptide, consisting of an N-terminal leader peptide and a C-terminal core peptide (or propeptide). acs.org The leader peptide guides the post-translational modifications of the core peptide and is subsequently cleaved off to yield the mature, active lantibiotic. nih.gov

Mutagenesis studies on the leader peptide have revealed that conserved residues are crucial for the biosynthesis of active mutacin-2. nih.govasm.org The leader peptide is recognized by the modification enzymes and the transport system. nih.gov Alterations of specific conserved amino acids can lead to a complete blockage of mutacin production or significantly reduced yields, highlighting their role in the recognition and processing of the prepeptide. nih.govasm.org

Similarly, site-directed mutagenesis of the core peptide has provided valuable insights into the roles of specific residues in antimicrobial activity. nih.govresearchgate.net These studies have focused on the modified amino acids, as well as other conserved regions of the peptide.

Impact of Amino Acid Substitutions on Activity and Biosynthesis

Systematic amino acid substitutions have demonstrated the critical nature of certain residues for both the biological activity and the proper biosynthesis of mutacin-2.

Leader Peptide Mutations: Fifteen site-specific mutations were introduced into the leader peptide of mutacin-2 to study the role of conserved residues. The effects of these substitutions varied significantly, from having no detectable impact to completely abolishing mutacin production. nih.govasm.orgasm.org

Mutation Effect on Mutacin-2 Production
G-1ACompletely blocked
G-2ACompletely blocked
I-4DCompletely blocked
L-7KCompletely blocked
E-8KReduced to ~75% of wild-type
V-12LReduced to ~50% of wild-type
E-13KReduced to ~10% of wild-type
I-4V, L-7M, E-8D, S-11T/A, V-12I/A, E-13DNo detectable effect

Core Peptide Mutations: Mutations within the core peptide have underscored the importance of the thioether bridges and the "hinge" region for antimicrobial function. nih.govresearchgate.net

Mutation Effect on Antimicrobial Activity Effect on Biosynthesis/Secretion
ΔN1 (Deletion of N-terminal Asparagine)-Not secreted
P9A (Proline to Alanine at position 9)InactiveSecreted
T10A (Threonine to Alanine at position 10)-Not secreted
T10S (Threonine to Serine at position 10)ActiveSecreted
C15A (Cysteine to Alanine at position 15)InactiveSecreted
C26A (Cysteine to Alanine at position 26)InactiveSecreted
C27A (Cysteine to Alanine at position 27)Residual activitySecreted in lower amounts

These studies reveal that the thioether bridges are essential for activity. nih.gov Furthermore, the proline at position 9 and the modified threonine at position 10, which form a "hinge" region, are critical for both biological activity and potentially for proper biosynthesis or export of the peptide. nih.govresearchgate.net

Tertiary Structure Implications for Target Interaction

Mutacin-2 is classified as a type B lantibiotic, which are typically globular in structure. nih.gov This is in contrast to the elongated, flexible structures of type A lantibiotics. The compact, globular fold of mutacin-2, enforced by its network of thioether bridges, is a key determinant of its mechanism of action.

A unique structural feature of mutacin-2 is a putative N-terminal α-helix connected to the C-terminal region by the rigid Pro-Dhb hinge. nih.gov This conformation likely presents a specific surface for interaction with its molecular target. Unlike type A lantibiotics that often form pores in the cell membrane, mutacin-2 is thought to inhibit essential enzyme functions involved in energy metabolism. nih.gov It has been shown to deplete the intracellular ATP pool of susceptible bacteria.

The globular structure of mutacin-2 is therefore crucial for its specific interaction with a target enzyme or protein complex. The defined three-dimensional arrangement of amino acid side chains on the surface of the molecule would facilitate high-affinity binding to a complementary site on its target, leading to the inhibition of its function and ultimately, bacterial cell death. While the precise molecular target of mutacin-2 has not been definitively identified, its structural characteristics strongly suggest a mechanism involving specific protein-protein or protein-enzyme interactions rather than non-specific membrane disruption.

Biotechnological Research Applications and Future Directions

Heterologous Expression Systems for Mutacin-2 Production

The development of heterologous expression systems is a key strategy to overcome the limitations of native production and to facilitate the generation of engineered variants. Streptococcus mutans, the natural producer of mutacin-2, has been a primary focus for the development of such systems due to its genetic tractability and inherent capacity for producing bacteriocins.

Optimizing the production of mutacin-2 in its native host, Streptococcus mutans, has been a subject of research to improve yield for further studies and potential applications. Studies have shown that the production of mutacin is influenced by environmental factors such as the composition of the culture medium. For instance, supplementing the production medium with specific carbon, nitrogen, and phosphate sources, as well as optimizing the initial pH and incubation conditions, can significantly enhance mutacin production. One study identified that supplementing a brain-heart infusion broth with 3% sucrose, 2% yeast extract, and 0.5% KH2PO4 at an initial pH of 6, and incubating at 37°C for 24 hours under anaerobic conditions, resulted in maximum mutacin production by a local S. mutans S2 isolate.

Genetic engineering of the producer strains also holds promise for increasing mutacin-2 yields. The entire gene cluster responsible for mutacin-2 biosynthesis, including the structural gene (mutA), modification enzyme gene (mutM), transporter gene (mutT), and immunity genes (mutFEG), has been identified and can be transferred as a single unit to other strains. This allows for the creation of engineered producer strains with potentially higher production capabilities. The regulation of mutacin-2 production is controlled by a quorum-sensing system known as MutRS, which is activated by a peptide pheromone. Manipulation of this regulatory system could be another avenue for enhancing the yield of mutacin-2.

A significant area of biotechnological research has been the utilization of the mutacin-2 biosynthesis machinery to produce novel lantibiotics. The promiscuity of the mutacin-2 modification and secretion apparatus allows it to process and export peptides with sequences that differ from the native mutacin-2 core peptide. This has been demonstrated by successfully producing bioactive forms of other lantibiotics, such as lacticin 481 and nukacin ISK-1, in a Streptococcus mutans T8 host strain by replacing the core sequence of the native mutA gene with those of the target lantibiotics.

In one study, ten different homologs of mutacin-2 were expressed using this system. The core regions of these lantibiotic peptides were fused to the leader sequence of the mutacin-2 peptide and integrated into the chromosome of S. mutans T8. This approach led to the successful production of a novel bioactive lantibiotic, named nukacin Spp. 2, which exhibited a 52% difference in its core amino acid sequence compared to mutacin-2. This demonstrates the potential of the mutacin-2 biosynthesis system as a platform for the discovery and production of new and potentially more potent antimicrobial peptides.

Below is a table summarizing the heterologous production of lantibiotics using the mutacin-2 biosynthesis machinery:

Lantibiotic ProducedHost StrainMethodBioactivity ObservedReference
Lacticin 481Streptococcus mutans T8Replacement of mutA core sequenceYes, against Listeria
Nukacin ISK-1Streptococcus mutans T8Replacement of mutA core sequenceYes
Nukacin Spp. 2 (novel)Streptococcus mutans T8Replacement of mutA core sequenceYes, against Listeria monocytogenes

Mutacin-2 Engineering and Analog Development

The ability to genetically manipulate the mutacin-2 structural gene (mutA) has opened up avenues for creating engineered variants, or analogs, with modified properties. This approach allows for the investigation of structure-activity relationships and the potential development of mutacin-2 variants with enhanced antimicrobial activity, improved stability, or a broadened spectrum of activity.

Rational design of mutacin-2 variants involves making specific amino acid substitutions to probe the role of individual residues in the peptide's structure and function. A streptococcal expression system has been developed that allows for the replacement of the wild-type mutA gene with a mutated version, facilitating the creation and expression of designed mutacin-2 variants.

Using this system, several mutant peptides have been constructed to investigate the importance of different regions of the mutacin-2 molecule. For example, substitutions in the "hinge" region and in the residues involved in the formation of thioether bridges have been made. This approach has provided valuable insights into which amino acid residues are critical for the biosynthesis, export, and antimicrobial activity of mutacin-2. The principles of rational design, which have been applied to other lantibiotics like mutacin 1140, involve identifying key residues for modification to improve therapeutic potential.

Once mutacin-2 variants are created, they are screened for their biological activities to determine the impact of the amino acid substitutions. This typically involves deferred-antagonism assays against a panel of indicator strains to assess their antimicrobial potency. The variants that are successfully secreted are then isolated and their identities are confirmed using techniques like mass spectrometry.

A study involving the creation of several mutacin-2 variants revealed that some modifications led to a loss of antimicrobial activity, while others retained or had altered activity. For instance, variants with substitutions in the hinge region (P9A) and those affecting the thioether bridges (C15A, C26A, and C27A) showed a lack of antimicrobial activity, highlighting the importance of these structural features. In contrast, a T10S variant was successfully produced and showed antimicrobial activity, suggesting that the biosynthetic machinery can accommodate this change.

The following table summarizes the biological activity of some rationally designed mutacin-2 variants:

Mutacin-2 VariantModificationSecretionAntimicrobial ActivityReference
ΔN1Deletion of N-terminal AsparagineNot secretedN/A
V7AValine to Alanine at position 7SecretedActive
P9AProline to Alanine at position 9 (Hinge region)SecretedInactive
T10AThreonine to Alanine at position 10Not secretedN/A
T10SThreonine to Serine at position 10SecretedActive
C15ACysteine to Alanine at position 15 (Thioether bridge)SecretedInactive
C26ACysteine to Alanine at position 26 (Thioether bridge)SecretedInactive
C27ACysteine to Alanine at position 27 (Thioether bridge)SecretedResidual activity

Potential in Microbial Control Strategies (Pre-Clinical, Non-Human Models)

Mutacin-2 exhibits bactericidal activity against a range of Gram-positive microorganisms. Its mode of action involves transiently depolarizing the transmembrane electrical potential and pH gradient, partially inhibiting amino acid transport, and rapidly depleting the intracellular ATP pool in susceptible cells. This multifaceted mechanism of action makes it a promising candidate for development as a microbial control agent.

The potential applications of mutacin-2 in microbial control are broad, spanning from food preservation to clinical therapeutics. The ability of the mutacin-2 biosynthetic machinery to produce a variety of lantibiotics has immediate biotechnological applications, particularly for the food industry. The development of mutacin-2 and its engineered variants as alternatives to traditional antibiotics is an active area of research, driven by the increasing threat of antimicrobial resistance. While extensive pre-clinical studies in non-human models are still emerging, the potent in vitro activity of mutacin-2 against pathogenic bacteria provides a strong rationale for its further investigation in such models to evaluate its efficacy and safety for various microbial control applications.

In Vitro Studies on Broad-Spectrum Antimicrobial Activity

Lantibiotic mutacin-2, produced by Streptococcus mutans, demonstrates significant antimicrobial activity against a variety of Gram-positive bacteria. researchgate.net In vitro research has established its bactericidal effect, distinguishing it from bacteriostatic agents that merely inhibit bacterial growth. researchgate.net The spectrum of its activity encompasses other streptococci and numerous other Gram-positive microorganisms. researchgate.net

Unlike many lantibiotics that function by forming pores in the cell membrane of target organisms, mutacin-2 employs a different mechanism of action. researchgate.net Studies have shown that it does not belong to the group of pore-forming (type A) lantibiotics. researchgate.net Instead, its bactericidal activity is attributed to the inhibition of essential enzymatic functions related to metabolic energy generation. researchgate.net This mechanism involves the rapid depletion of the intracellular ATP pool in susceptible cells. researchgate.net

The unique mode of action and its effectiveness against various Gram-positive pathogens have made mutacin-2 a subject of interest for potential therapeutic applications. nih.gov The following table summarizes the inhibitory activity of mutacin-2 against a selection of pathogenic bacteria, as demonstrated in various studies.

Target MicroorganismSusceptibility to Mutacin-2Reference
Streptococcus sanguisSusceptible nih.gov
Streptococcus sobrinusSusceptible
Lactococcus lactisSusceptible nih.gov
Enterococcus faecalisSusceptible nih.gov
Staphylococcus aureusSusceptible nih.gov
Listeria monocytogenesSusceptible asm.org

Application in Animal Models of Microbial Dysbiosis (e.g., Oral Microflora)

While direct studies on the application of purified mutacin-2 in animal models of microbial dysbiosis are not extensively documented, research on mutacin-producing Streptococcus mutans strains provides a strong basis for its potential in this area. The ability of mutacins to modulate microbial communities, particularly in the oral cavity, has been a key area of investigation. nih.gov

The production of mutacins by S. mutans is considered an important factor in its ability to colonize and establish itself within the complex dental biofilm. researchgate.netelsevierpure.com By inhibiting the growth of competing bacterial species, mutacin-producing strains can gain a competitive advantage. nih.gov This ecological role suggests that mutacins, including mutacin-2, could be harnessed to control the composition of the oral microflora.

Studies involving other mutacins have demonstrated the feasibility of using bacteriocin-producing bacteria in what is termed "bacterial replacement therapy." For instance, a genetically modified strain of S. mutans producing mutacin 1140, but deficient in lactic acid production, was shown to successfully colonize the oral cavity of rats and humans, leading to a reduction in dental caries. nih.gov This was attributed to the inhibition of more cariogenic native strains by the introduced, less pathogenic, mutacin-producing strain. nih.gov

These findings in animal and human studies with other mutacins highlight the potential for using mutacin-2 or its producer strains to manage oral microbial dysbiosis. Future research may focus on the direct application of purified mutacin-2 in animal models to assess its efficacy in preventing or treating conditions associated with an imbalance in the oral microflora, such as dental caries.

Comparative Genomics and Evolution of Mutacin-2 Loci

The genetic basis for the production of mutacin-2 is located in a specific gene cluster on the chromosome of Streptococcus mutans T8. nih.gov This biosynthetic gene cluster is organized into two operons and contains seven key genes: mutR, mutA, mutM, mutT, mutF, mutE, and mutG. nih.govnih.gov

The functions of these genes are as follows:

mutR : Encodes a regulatory protein. nih.gov

mutA : The structural gene for the mutacin-2 prepeptide. nih.gov

mutM : Encodes a modifying enzyme responsible for the post-translational modifications that are characteristic of lantibiotics. nih.gov

mutT : Encodes an ABC transporter involved in the secretion of the mature lantibiotic. nih.gov

mutF, mutE, mutG : Form an immunity cluster, protecting the producer cell from the antimicrobial action of its own mutacin. nih.gov

A significant finding in the genomic analysis of the mutacin-2 locus is the presence of a silent transposase gene, tra, located upstream of the mutR gene. nih.govresearchgate.net This suggests that the genetic information for mutacin-2 production may have been acquired by S. mutans through horizontal gene transfer via a transposon. nih.gov This is a common evolutionary mechanism for the dissemination of antibiotic resistance and bacteriocin (B1578144) production genes among bacteria. nih.gov

Comparative genomic analyses have revealed similarities between the mutacin-2 gene cluster and those of other lantibiotics. For example, the genomic organization of the mutacin-2 locus is very similar to that of lacticin 481. asm.org Furthermore, a novel lantibiotic, designated Spp. 2, found in Streptococcus agalactiae and Streptococcus ovuberis, also shows a similar gene cluster organization, although with some differences in the arrangement of regulatory elements. asm.orgresearchgate.net

The following table provides a comparison of the key genes in the mutacin-2 biosynthetic locus and their known or inferred functions.

GeneFunctionHomologs in Other Lantibiotic Systems
mutRTranscriptional regulatorFound in mutacin I, III, and 1140 operons pnas.org
mutAStructural gene (prepeptide)Homology to lacticin 481 and nukacin ISK-1 prepeptides asm.org
mutMModification enzyme (dehydratase, cyclase)LanM family of enzymes
mutTABC transporter and leader peptidaseLanT family of transporters nih.gov
mutF, E, GImmunity proteinsABC transporter complex for self-protection asm.org

The study of the mutacin-2 locus and its comparison with other lantibiotic gene clusters provide valuable insights into the evolution and dissemination of these antimicrobial peptides. The modular nature of these gene clusters, often associated with mobile genetic elements, facilitates their spread and adaptation in different bacterial species.

Genetic Manipulation and Recombinant DNA Techniques

Genetic manipulation and recombinant DNA technologies have been pivotal in understanding the biosynthesis and structure-function relationships of mutacin-2.

The initial steps in characterizing the genetic determinants of mutacin-2 production involved the cloning and sequencing of the associated genes. The gene encoding the mutacin-2 prepeptide, designated mutA, and a downstream open reading frame, mutM, were among the first to be identified. nih.gov This was achieved using a technique known as single-specific-primer PCR (SSP-PCR), which allowed for the amplification of DNA regions upstream and downstream of a known sequence. nih.gov

Subsequent research led to the identification and sequencing of the entire mutacin-2 biosynthetic gene cluster from Streptococcus mutans T8. nih.gov This cluster was found to consist of seven distinct open reading frames: mutR, mutA, mutM, mutT, mutF, mutE, and mutG. nih.gov DNA sequencing revealed that mutR encodes a regulatory protein, mutA is the structural gene for the prepromutacin, mutM encodes a modifying enzyme, mutT is an ABC transporter, and mutF, mutE, and mutG form an immunity cluster. nih.gov

GeneEncoded Protein/FunctionReference
mutRPositive transcriptional regulator nih.gov
mutAPrepromutacin structural gene nih.govnih.gov
mutMPost-translational modification enzyme nih.govnih.gov
mutTABC transporter for secretion nih.gov
mutFImmunity protein nih.gov
mutEImmunity protein nih.gov
mutGImmunity protein nih.gov

To confirm the function of the identified genes, researchers employed targeted gene disruption and insertional mutagenesis. This technique involves inserting a foreign DNA fragment into a specific gene, thereby inactivating it. Studies demonstrated that the disruption of either the mutA or mutM genes resulted in the loss of mutacin-2 production, confirming their essential role in its biosynthesis. nih.gov Similarly, internal disruption of the mutR gene led to mutants that could not produce any mutacin, indicating its function as a positive regulator for the expression of the biosynthetic genes. nih.gov

A significant finding in mutacin-2 research was the demonstration that the entire biosynthetic gene cluster could be transferred as a single unit, or "en bloc," to other strains of Streptococcus mutans. nih.gov In these experiments, chromosomal DNA from the mutacin-2 producing strain, S. mutans T8, was used to transform a non-producing strain, S. mutans UA159. nih.gov The resulting transformants gained the ability to produce mutacin-2. nih.gov This technique was also successfully used to introduce the mutacin-2 gene cluster into a strain that already produced another mutacin (mutacin I), resulting in a strain that produced both bacteriocins. nih.gov This process relies on the natural competence of S. mutans to take up and incorporate foreign DNA.

Site-directed mutagenesis has been a powerful tool for investigating the structure-activity relationship of mutacin-2. nih.govasm.orgresearchgate.net This technique allows for the introduction of specific amino acid substitutions within the MutA prepeptide, enabling researchers to assess the importance of individual residues for the antimicrobial activity of the final mutacin-2 molecule. nih.govasm.org A host-vector expression system was developed to facilitate this process. nih.govasm.org This involved creating a host strain of S. mutans in which the native mutA gene was deleted. nih.govasm.org Plasmids containing mutated versions of the mutA gene were then introduced into this host strain to produce mutacin-2 variants. nih.govasm.org

Mutacin-2 VariantAmino Acid SubstitutionReference
ΔN1Deletion of N-terminal asparagine nih.govasm.org
V7AValine at position 7 replaced with Alanine nih.govasm.org
P9AProline at position 9 replaced with Alanine nih.govasm.org
T10AThreonine at position 10 replaced with Alanine nih.govasm.org
T10SThreonine at position 10 replaced with Serine nih.govasm.org
C15ACysteine at position 15 replaced with Alanine nih.govasm.org
C26ACysteine at position 26 replaced with Alanine nih.govasm.org
C27ACysteine at position 27 replaced with Alanine nih.govasm.org

Transcriptional and Translational Analysis

Understanding the regulation of mutacin-2 production requires analysis at the transcriptional and translational levels.

Northern blot analysis has been utilized to study the transcriptional organization of the mutacin-2 biosynthetic gene cluster. nih.gov This technique involves the separation of RNA molecules by size and their detection with a specific labeled probe. Through Northern blotting, it was determined that the mutacin-2 biosynthetic locus is organized into two distinct transcriptional units, or operons. nih.gov The first operon consists solely of the mutR gene, while the second, larger operon comprises the mutA, mutM, mutT, mutF, mutE, and mutG genes (mutAMTFEG). nih.gov This analysis revealed a large transcript of approximately 8 to 9 kilobases that hybridized with probes for all genes in the mutAMTFEG operon, confirming they are co-transcribed. nih.gov A smaller, highly abundant transcript of about 0.24 kilobases was also detected, which corresponded to the mutA gene, suggesting that a significant portion of the transcripts terminate after this gene. nih.gov

Quantitative Primer Extension Mapping

Quantitative primer extension mapping is a critical technique used to identify the transcriptional start site of a gene and to quantify the amount of a specific transcript. In studies of mutacin-2, this method has been employed to analyze the expression of the mutA gene, which is the structural gene for the lantibiotic.

The process involves isolating total RNA from Streptococcus mutans cells at various stages of growth. nih.gov A specific primer, which is a short, single-stranded DNA sequence complementary to a known part of the mutA mRNA, is labeled, typically with a radioactive isotope like [γ-³²P]ATP. nih.gov This labeled primer is then annealed to the isolated total RNA.

Following annealing, an enzyme called reverse transcriptase is used to extend the primer, synthesizing a DNA strand that is complementary to the mRNA template, starting from the primer. The reaction continues until it reaches the 5' end of the mRNA transcript. The resulting radiolabeled DNA products are then separated by size using gel electrophoresis. The size of the extended product precisely maps the transcription start site of the mutA gene. nih.govresearchgate.net

To quantify the transcripts, the reverse transcripts generated from the mapping are measured using a PhosphorImager. nih.gov This allows researchers to determine the temporal expression pattern of the mutA promoter. Studies have shown that the expression of the mutA promoter is independent of the growth stage of the bacteria. nih.gov

Reporter Gene Assays for Promoter Activity

Reporter gene assays are versatile tools for investigating the regulatory activity of a gene's promoter region. thermofisher.com In the context of mutacin-2, these assays are used to measure the activity of promoters involved in its biosynthetic pathway, such as the mutA promoter. The fundamental principle is to link the promoter sequence of interest to a reporter gene whose product is easily detectable and quantifiable. thermofisher.com

The process involves creating a reporter gene construct where the promoter sequence from a mutacin biosynthesis gene is placed upstream of a reporter gene like luciferase (luc) or beta-galactosidase. thermofisher.comnih.gov This construct is then introduced into host cells, such as S. mutans. nih.gov The expression level of the reporter gene, which is now under the control of the mutacin gene promoter, is monitored by quantifying the enzymatic activity of the reporter protein. thermofisher.com

For example, to study the regulation of bacteriocin production, a luciferase reporter fusion, Φ(nlmCp–luc), was constructed by cloning the promoter region of a bacteriocin gene into a vector containing the luciferase gene. nih.gov The resulting plasmid was then integrated into the S. mutans chromosome. The activity of the promoter could then be measured by assaying for luciferase activity. nih.gov Such assays have demonstrated that mutations in regulatory genes, like comD, can significantly reduce the expression of mutacin-related promoters. nih.gov Often, a second reporter gene driven by a constitutive promoter is co-transfected to normalize the results, controlling for variations in cell number or transfection efficiency. promega.com

Activity and Inhibition Assays

Deferred Antagonism Assay

The deferred antagonism assay is a common method used to assess the antimicrobial activity of mutacin-2 produced by Streptococcus mutans. nih.govasm.org This technique is particularly useful for screening and observing the inhibitory effect of a producer strain against a sensitive indicator strain.

The procedure involves first inoculating the mutacin-producing S. mutans strain (e.g., T8) onto a solid agar medium, typically as a spot or a streak. researchgate.net The plate is incubated to allow the producer strain to grow and secrete the mutacin into the surrounding medium. Following this initial incubation, the producer colonies are often killed, for instance, by exposure to chloroform vapors, to prevent their further growth while leaving the diffused antimicrobial substance intact.

Next, a lawn of a susceptible indicator organism, such as Streptococcus sobrinus or Lactococcus lactis, is overlaid onto the plate. researchgate.netresearchgate.net The plate is then incubated a second time. If the producer strain has secreted an active antimicrobial compound like mutacin-2, a clear zone of growth inhibition will be visible around the area where the producer strain was initially grown. researchgate.net The absence of such a zone indicates a lack of production of the inhibitory substance. researchgate.net This assay has been instrumental in confirming the role of specific genes, such as mutR, in mutacin-2 production by demonstrating the loss of the inhibition zone in mutant strains. nih.gov

Minimum Inhibitory Concentration (MIC) Determinations (In Vitro)

Minimum Inhibitory Concentration (MIC) determination is a quantitative method used to establish the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. mdpi.com For mutacin-2, MIC assays are crucial for quantifying its potency against various bacterial strains.

A standard method for determining the MIC is the broth microdilution assay, performed in 96-well microtiter plates. asm.orgnih.gov The procedure begins by preparing a series of twofold dilutions of the purified mutacin-2 in a suitable liquid growth medium (e.g., Mueller-Hinton broth). mdpi.com Each well of the microtiter plate receives a specific concentration of the mutacin.

Subsequently, a standardized inoculum of the target bacterial strain, grown to the mid-logarithmic phase, is added to each well. asm.org The plates are then incubated under appropriate conditions for the test organism. After incubation, the plates are examined for visible turbidity, which indicates bacterial growth. The MIC is defined as the lowest concentration of mutacin-2 at which no visible growth occurs. mdpi.com Another method involves spotting serial dilutions of the bacteriocin solution onto an agar plate that has been seeded with a susceptible indicator strain; the highest dilution that produces a clear zone of inhibition is used to define activity units. asm.orgresearchgate.net

The table below shows representative MIC values for a related lantibiotic, Mutacin B-Ny266, against various bacterial pathogens, illustrating the type of data generated from these assays.

Bacterial SpeciesStrainMIC Range (µg/ml) for Mutacin B-Ny266MIC Range (µg/ml) for Nisin AMIC Range (µg/ml) for Vancomycin
Micrococcus luteusATCC 2720.03–0.050.26–0.520.25–0.50
Enterococcus faecalisATCC 292121.6–3.22.6–5.21.0–2.0
Listeria monocytogenesATCC 191110.8–1.62.6–5.20.5–1.0
Staphylococcus aureusATCC 292133.2–6.45.2–10.40.5–1.0

Molecular Characterization Techniques

Protein Purification Methodologies

The purification of mutacin-2 is a prerequisite for its detailed molecular characterization and activity assays. The process involves isolating the peptide from a complex mixture of cellular components and culture medium. technologynetworks.com A combination of chromatographic techniques is typically employed to achieve high purity.

A common initial step involves growing the producing S. mutans strain in a suitable medium to generate the mutacin. For some mutacins that are difficult to produce in liquid culture, a membrane transfer technique has been developed. This involves growing the cells on a membrane placed on top of an agar plate, which can significantly increase production levels. nih.gov

The crude extract or culture supernatant containing the mutacin is then subjected to purification steps. Hydrophobic interaction chromatography and reverse-phase high-pressure liquid chromatography (HPLC) are powerful methods for purifying lantibiotics like mutacin-2. nih.govnih.gov In reverse-phase HPLC, the crude extract is loaded onto a column containing a nonpolar stationary phase. Proteins are then eluted using a gradient of an organic solvent, such as acetonitrile, in water. nih.gov Mutacin, being a hydrophobic peptide, binds to the column and is eluted at a specific solvent concentration. Fractions are collected throughout the elution process and are tested for antimicrobial activity to identify those containing the purified mutacin. nih.gov Often, a second round of HPLC purification using a different gradient or buffer system is performed to achieve a higher degree of purity. nih.gov

The table below outlines a typical multi-step purification protocol for a mutacin.

StepTechniquePrinciple of SeparationPurpose
1Cell CultureN/AProduction of mutacin by S. mutans.
2ExtractionN/ARelease and collection of crude mutacin from the culture.
3Reverse-Phase HPLC (First Pass)HydrophobicityInitial separation of mutacin from the majority of contaminants.
4Activity AssayBiological ActivityIdentification of active fractions from the first HPLC run.
5Reverse-Phase HPLC (Second Pass)HydrophobicityFinal purification of the active fractions to homogeneity.

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